molecular formula C25H31N3O4 B12453105 1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide

1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide

Cat. No.: B12453105
M. Wt: 437.5 g/mol
InChI Key: CBFPPKQMSRPBKU-UHFFFAOYSA-N
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Description

1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring, a methoxyphenyl group, and an acetylglycyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of N-acetylglycine with 4-methoxyaniline to form an intermediate, which is then reacted with 2-methylphenylcyclohexanecarboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide is unique due to its combination of a cyclohexane ring, methoxyphenyl group, and acetylglycyl moiety

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

1-(N-(2-acetamidoacetyl)-4-methoxyanilino)-N-(2-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C25H31N3O4/c1-18-9-5-6-10-22(18)27-24(31)25(15-7-4-8-16-25)28(23(30)17-26-19(2)29)20-11-13-21(32-3)14-12-20/h5-6,9-14H,4,7-8,15-17H2,1-3H3,(H,26,29)(H,27,31)

InChI Key

CBFPPKQMSRPBKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)CNC(=O)C

Origin of Product

United States

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